The Discovery of Lasalocid from Streptomyces lasaliensis: A Technical Guide
The Discovery of Lasalocid from Streptomyces lasaliensis: A Technical Guide
An in-depth exploration of the discovery, biosynthesis, and characterization of the polyether ionophore antibiotic, Lasalocid, produced by the bacterium Streptomyces lasaliensis (reclassified as Streptomyces lasalocidi). This guide is intended for researchers, scientists, and drug development professionals, providing detailed experimental protocols, quantitative data, and pathway visualizations to facilitate further research and development.
Introduction
Lasalocid is a polyether ionophore antibiotic first isolated from the fermentation broth of Streptomyces lasaliensis. It is widely used in the veterinary field as a coccidiostat and for improving feed efficiency in ruminants. Its unique chemical structure and biological activity as an ion-carrier have also made it a subject of interest for other therapeutic applications. This technical guide provides a comprehensive overview of the discovery of Lasalocid, from the fermentation of the producing organism to its isolation, characterization, and the elucidation of its biosynthetic pathway.
Fermentation of Streptomyces lasalocidi for Lasalocid Production
The production of Lasalocid is achieved through the submerged fermentation of Streptomyces lasalocidi. The following protocol outlines a typical three-stage fermentation process.
Inoculum Development
Aseptic techniques are critical throughout the inoculum development and fermentation process to prevent contamination.
Stage 1: Spore Suspension and Initial Culture
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Strain Maintenance: Lyophilized cultures of Streptomyces lasalocidi (e.g., ATCC 31180) are revived and maintained on a suitable agar medium, such as ISP Medium 2.
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Inoculation: A loopful of spores from a mature culture is used to inoculate a seed medium. A typical seed medium composition is provided in Table 1.
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Incubation: The seed culture is incubated in a baffled flask on a rotary shaker at a controlled temperature and agitation speed to ensure adequate aeration and growth.
Stage 2: Intermediate Culture
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Scale-Up: A portion of the actively growing seed culture is transferred to a larger volume of the same seed medium to generate a sufficient biomass for inoculating the production fermenter.
-
Incubation: The intermediate culture is incubated under the same conditions as the initial culture until it reaches the late logarithmic growth phase.
Production Fermentation
1. Fermenter Preparation: A production-scale fermenter is charged with the production medium (see Table 1 for a typical composition) and sterilized.
2. Inoculation: The fermenter is inoculated with the intermediate culture.
3. Fermentation Parameters: The fermentation is carried out under controlled conditions of temperature, pH, and agitation to optimize Lasalocid production. A typical fermentation run lasts for several days.
Table 1: Typical Media Composition for Lasalocid Fermentation
| Component | Seed Medium (% w/v) | Production Medium (% w/v) |
| Corn Steep Liquor | 1.3 | - |
| Dextrin | 3.0 | - |
| CaCO₃ | 0.2 | - |
| Starch | - | Varies |
| Soybean Meal | - | Varies |
| Yeast Powder | - | Varies |
| Oils (as carbon source) | - | Varies |
Note: The exact composition of the production medium, particularly the carbon and nitrogen sources, can be optimized for higher yields and is often proprietary.
Experimental Workflow for Fermentation
The following diagram illustrates the general workflow for the fermentation process.
Caption: Workflow for Lasalocid production via fermentation.
Extraction and Purification of Lasalocid
Lasalocid is primarily located within the mycelia of Streptomyces lasalocidi. The following protocol is based on a patented method for its extraction and purification from the fermentation broth.[1]
Pre-treatment of Fermentation Broth
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pH Adjustment: The pH of the harvested fermentation broth is adjusted to between 10 and 11 using a 30-40% sodium hydroxide solution with stirring for approximately 60-80 minutes.[1]
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Mycelia Separation: The alkalized broth is allowed to stand for 40-60 minutes, after which the mycelia are separated from the liquid phase by filtration (e.g., using a plate and frame filter).[1]
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Washing and Drying: The collected mycelial cake is washed with water and then dried (e.g., using microwave drying) to obtain a dry mycelial powder.[1]
Solvent Extraction
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Leaching: The dried mycelial powder is leached with a mixed organic solvent, such as isooctane containing 8-10% methanol, with stirring.[1]
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Filtration: The mixture is filtered to separate the mycelial debris from the organic solvent containing the dissolved Lasalocid.[1]
Purification
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Aqueous Extraction: The organic extract is then extracted with purified water at a pH of 9-10. This transfers the Lasalocid into the aqueous phase.[1]
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Back Extraction: The pH of the aqueous phase is adjusted, and the Lasalocid is back-extracted into an organic solvent like ethyl acetate or butyl acetate.[1]
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Resin Adsorption and Elution: The organic phase is passed through a resin column to adsorb the Lasalocid, which is then eluted with a suitable solvent.[1]
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Crystallization: The eluted solution is concentrated, and Lasalocid is crystallized. This process can yield a product with a purity of up to 98% and an overall extraction yield of over 80%.[1]
Experimental Workflow for Extraction and Purification
The following diagram outlines the key steps in the extraction and purification of Lasalocid.
Caption: Workflow for Lasalocid extraction and purification.
Characterization of Lasalocid
The structure and properties of Lasalocid have been extensively characterized using various spectroscopic techniques.
Spectroscopic Data
Table 2: 13C NMR Chemical Shifts of Lasalocid in CDCl₃
| Carbon No. | Chemical Shift (ppm) | Carbon No. | Chemical Shift (ppm) |
| 1 | 175.4 | 18 | 10.3 |
| 2 | 119.5 | 19 | 30.7 |
| 3 | 162.2 | 20 | 11.4 |
| 4 | 116.3 | 21 | 35.8 |
| 5 | 140.6 | 22 | 81.3 |
| 6 | 118.8 | 23 | 36.5 |
| 7 | 16.5 | 24 | 22.0 |
| 8 | 129.7 | 25 | 11.2 |
| 9 | 134.5 | 26 | 74.0 |
| 10 | 44.5 | 27 | 34.5 |
| 11 | 75.9 | 28 | 9.8 |
| 12 | 41.5 | 29 | 70.2 |
| 13 | 16.2 | 30 | 30.1 |
| 14 | 39.8 | 31 | 10.1 |
| 15 | 70.4 | 32 | 108.9 |
| 16 | 216.7 | 33 | 29.8 |
| 17 | 45.3 | 34 | 7.6 |
Data sourced from Seto, H., Westley, J. W., & Pitcher, R. G. (1978). The complete assignment of the 13C NMR spectra of lasalocid and the sodium salt-complex of the antibiotic. The Journal of Antibiotics, 31(4), 289-293.
Table 3: Selected 1H NMR Chemical Shifts of Lasalocid
| Proton | Chemical Shift (ppm) |
| Aromatic Protons | ~6.7 - 7.4 |
| Methyl Protons | ~0.7 - 2.2 |
| Methylene and Methine Protons | ~1.0 - 4.5 |
Note: The 1H NMR spectrum of Lasalocid is complex due to the large number of overlapping signals. The values provided are general ranges.
Table 4: Mass Spectrometry Data for Lasalocid
| Ion | m/z |
| [M+H]⁺ | 591.4 |
| [M+Na]⁺ | 613.4 |
| [M+K]⁺ | 629.4 |
Note: The observed ions can vary depending on the ionization technique and the mobile phase additives.
Biosynthesis of Lasalocid
Lasalocid is a polyketide, synthesized by a type I polyketide synthase (PKS) enzyme complex encoded by a biosynthetic gene cluster in S. lasalocidi. The biosynthesis involves the sequential condensation of precursor molecules.
Precursor Units
The backbone of Lasalocid is assembled from the following precursor units derived from primary metabolism:
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Five acetate units
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Four propionate units
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Three butyrate units
Biosynthetic Pathway
The biosynthesis of Lasalocid is a complex process involving a series of enzymatic reactions catalyzed by the PKS modules and tailoring enzymes.
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Chain Assembly: The polyketide chain is assembled on the PKS complex through the sequential addition of the precursor units. Each module of the PKS is responsible for one cycle of chain extension and modification (ketoreduction, dehydration, and enoylreduction).[2]
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Epoxidation: After the assembly of a polyene intermediate, a flavin-dependent monooxygenase (Lsd18) catalyzes the stereospecific epoxidation of two double bonds in the polyketide chain to form a bis-epoxide intermediate.[2][3]
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Cyclization: An epoxide hydrolase (Lsd19) then catalyzes the cyclization of the bis-epoxide intermediate to form the characteristic tetrahydrofuran and tetrahydropyran rings of Lasalocid.[2][3]
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Aromatization and Release: The final steps involve the formation of the 3-methyl-salicylic acid moiety and the release of the completed Lasalocid molecule from the PKS complex.[4]
Signaling Pathway Diagram
The following diagram illustrates the key enzymatic steps in the biosynthesis of Lasalocid.
Caption: Simplified biosynthetic pathway of Lasalocid.
Conclusion
This technical guide has provided a detailed overview of the discovery of Lasalocid from Streptomyces lasaliensis. The information presented, including experimental protocols, quantitative data, and pathway diagrams, is intended to serve as a valuable resource for the scientific community. Further research into the optimization of fermentation and purification processes, as well as the exploration of the therapeutic potential of Lasalocid and its derivatives, is encouraged. The elucidation of its complex biosynthetic pathway opens up possibilities for bioengineering and the production of novel polyether antibiotics.
References
- 1. CN106317034A - Method for preparing lasalocid by utilizing lasalocid fermentation liquor - Google Patents [patents.google.com]
- 2. Structural Basis of Sequential Enantioselective Epoxidation by a Flavin‐Dependent Monooxygenase in Lasalocid A Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
